molecular formula C19H21ClN2O2S B14126176 Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-

Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-

Cat. No.: B14126176
M. Wt: 376.9 g/mol
InChI Key: JVYIBORKSLBZQA-UHFFFAOYSA-N
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Description

The compound “Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-” features a thieno[3,2-c]pyridine core fused with a thiophene and pyridine ring. Key structural elements include:

  • A 4-chlorophenoxy methyl group at position 4 of the dihydrothienopyridine ring.
  • A propenylamino (allylamino) substituent at position 2 of the ethanone moiety.

Properties

Molecular Formula

C19H21ClN2O2S

Molecular Weight

376.9 g/mol

IUPAC Name

1-[4-[(4-chlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C19H21ClN2O2S/c1-2-9-21-12-19(23)22-10-7-18-16(8-11-25-18)17(22)13-24-15-5-3-14(20)4-6-15/h2-6,8,11,17,21H,1,7,9-10,12-13H2

InChI Key

JVYIBORKSLBZQA-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)N1CCC2=C(C1COC3=CC=C(C=C3)Cl)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- involves multiple steps, including the formation of the thieno pyridine ring, the introduction of the chlorophenoxy group, and the attachment of the propenylamino group. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound A : 1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone ()

  • Core: Thieno[2,3-d]pyrimidine (pyrimidine fused with thiophene).
  • Substituents: 4-methylphenyl at position 5, ethanone at position 1.
  • Properties : Melting point 134–135°C; LC-MS m/z 361.0 [M+H]+.
  • The 4-methylphenyl group enhances lipophilicity (logP ~3.5 estimated) versus the 4-chlorophenoxy group (logP ~3.8), which has higher electronegativity due to chlorine .

Compound B : 1-{4-[(4-fluorophenoxy)methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl}-2-{2-hydroxy-3-(2-methylpropoxy)propylamino}ethan-1-one ()

  • Core: Identical dihydrothieno[3,2-c]pyridine.
  • Substituents: 4-fluorophenoxy (vs. 4-chlorophenoxy) and a bulkier hydroxypropoxy-isopropylamino group.
  • Comparison: Fluorine’s smaller size and lower electronegativity may reduce steric hindrance and metabolic stability compared to chlorine. The hydroxypropoxy-isopropylamino moiety increases solubility (predicted aqueous solubility ~0.1 mg/mL) but may reduce membrane permeability .

Heterocyclic Variants with Divergent Cores

Compound C : 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone ()

  • Core : Tetrahydropyrimidine with a thioxo group.
  • Substituents: Dimethylaminophenyl at position 3.
  • The dimethylaminophenyl substituent increases basicity (pKa ~8.5) versus the neutral propenylamino group in the target compound .

Compound D : Thieno[3,4-d]pyrimidin-4(3H)-one ()

  • Core: Thieno[3,4-d]pyrimidinone.
  • Substituents: Coumarin-linked amino groups.
  • Comparison: The lactam (pyrimidinone) structure introduces polarity, improving aqueous solubility (>1 mg/mL) but reducing blood-brain barrier penetration. The coumarin moiety may confer fluorescence properties useful in bioimaging .

Substituent-Driven Functional Comparisons

Parameter Target Compound Compound A Compound B
Core Structure Thieno[3,2-c]pyridine Thieno[2,3-d]pyrimidine Thieno[3,2-c]pyridine
Key Substituent 4-Chlorophenoxy methyl 4-Methylphenyl 4-Fluorophenoxy methyl
Halogen Effect Cl (σp = 0.23) N/A F (σp = 0.06)
Molecular Weight ~450 (estimated) 360.8 ~550 (estimated)
Lipophilicity (logP) ~3.8 (predicted) ~3.5 ~4.2 (predicted)
Bioactivity Notes Potential kinase inhibition Anticandidal activity reported Unreported
Reference

Biological Activity

Ethanone, 1-[4-[(4-chlorophenoxy)methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylamino)- is a complex organic compound with notable biological activity. Its unique structure, which includes a thieno[3,2-c]pyridine moiety and various functional groups, suggests potential interactions with multiple biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, and case studies.

Structural Characteristics

The molecular formula of this compound is C19H20ClN2O2S, with a molecular weight of 364.89 g/mol. The structural features include:

  • Thieno[3,2-c]pyridine core : A bicyclic structure that contributes to its biological activity.
  • Chlorophenoxy group : This moiety may enhance lipophilicity and influence receptor binding.
  • Propenylamino side chain : Potentially enhances biological interactions through hydrogen bonding and steric effects.

Synthesis Methods

The synthesis of Ethanone can be achieved through several methods involving various reagents and conditions. Key synthetic routes include:

  • Condensation reactions using thienopyridine derivatives and chlorophenoxy methyl compounds.
  • Functional group modifications to introduce the propenylamino chain.
  • Utilization of microwave-assisted synthesis for improved yield and reaction times.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethanone derivatives. A notable investigation involved screening a drug library on multicellular spheroids, leading to the identification of novel compounds with significant cytotoxic effects against cancer cells . The mechanism of action appears to involve:

  • Inhibition of cell proliferation : Compounds similar to Ethanone demonstrated reduced viability in various cancer cell lines.
  • Induction of apoptosis : Evidence suggests that these compounds may trigger programmed cell death pathways.

Hedgehog Pathway Inhibition

Ethanone has been studied as a potential inhibitor of the Hedgehog signaling pathway, which is crucial in developmental processes and implicated in various cancers. Research indicates that derivatives containing the thieno[3,2-c]pyridine structure exhibit varying degrees of inhibitory potency against Hedgehog acyltransferase (HHAT), a key enzyme in this pathway .

CompoundIC50 (μM)Mechanism
IMP-1575<20HHAT inhibition
Ethanone Derivative>50Low cytotoxicity

This table summarizes the inhibitory potency of selected compounds related to Ethanone against HHAT.

Case Studies

  • Study on Multicellular Spheroids : In a study by Fayad et al., compounds derived from Ethanone were screened for their ability to inhibit tumor growth in multicellular spheroids. The results indicated significant cytotoxicity with minimal off-target effects, suggesting a targeted approach to cancer therapy .
  • Pharmacological Evaluation : Another investigation into the pharmacokinetics and toxicity profiles of Ethanone derivatives showed promising results in terms of metabolic stability and low cytotoxicity in non-cancerous cell lines . This highlights the potential for therapeutic applications with reduced side effects.

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